Physicochemical Differentiation: Lipophilicity (LogP) Comparison Against Aromatic and Alkoxyalkyl N′-Substituted Analogs
The target compound's computed XLogP3-AA of 1.7 positions it in an optimal CNS drug-likeness range distinct from the majority of its closest structural analogs within the same furan-phenyl-hydroxyethyl urea series. By comparison, the N′-(naphthalen-1-ylmethyl) analog (CAS 2097914-65-1, C₂₄H₂₂N₂O₃, MW 386.45) is predicted to have substantially higher lipophilicity (XLogP >3.5), while the N′-(2-methoxyethyl) analog (CAS 2097914-43-5, C₁₆H₂₀N₂O₄, MW 304.34) introduces additional hydrogen bond acceptors that alter solvation properties [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 (PubChem computed); TPSA = 74.5 Ų; MW = 288.34 |
| Comparator Or Baseline | N′-(naphthalen-1-ylmethyl) analog (CAS 2097914-65-1): estimated XLogP >3.5, MW 386.45; N′-(2-methoxyethyl) analog (CAS 2097914-43-5): estimated XLogP ~1.0, TPSA ~84 Ų, MW 304.34 |
| Quantified Difference | Target XLogP is ~1.8 log units lower than naphthylmethyl analog and ~0.7 log units higher than methoxyethyl analog. Target MW is 98.11 Da lower than naphthylmethyl analog. |
| Conditions | Computed using PubChem XLogP3-AA algorithm (version 3.0) and Cactvs topological descriptors; comparator values estimated from structural analogs |
Why This Matters
Lipophilicity in the 1–3 LogP range is empirically associated with favorable CNS penetration and solubility profiles, making the target compound a more balanced starting point for CNS-targeted FAAH inhibitor optimization compared to excessively lipophilic (naphthylmethyl) or excessively polar (methoxyethyl) alternatives.
- [1] PubChem Compound Summary CID 126850916. 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(propan-2-yl)urea: Computed Properties. National Center for Biotechnology Information. Accessed May 2026. View Source
